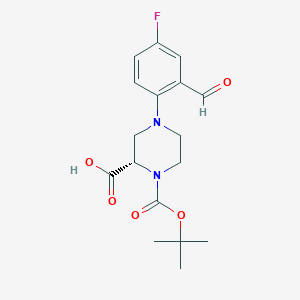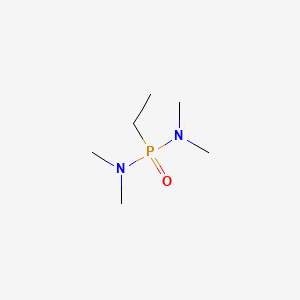
(5-Methyl-3-oxopiperazin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It is used primarily in research and experimental applications . The structure of this compound includes a piperazine ring, which is a common feature in many pharmacologically active compounds.
Preparation Methods
The synthesis of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) typically involves the reaction of piperazine derivatives with acetic acid derivatives under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction
Chemical Reactions Analysis
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) can be compared to other piperazine derivatives, such as:
2-Piperazineaceticacid,5-methyl-3-oxo-,methylester(9CI): This compound has a similar structure but includes a methyl ester group, which can affect its reactivity and solubility.
2-Piperazineacetic acid, 5-methyl-3-oxo-: This compound is a close structural analog and shares many of the same chemical properties.
The uniqueness of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
405214-35-9 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(5-methyl-3-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-8-5(2-6(10)11)7(12)9-4/h4-5,8H,2-3H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
MQJOPGIJTZPVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)

![4-(Chlorodifluoromethyl)benzo-[b]-furo-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13732680.png)








![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)

